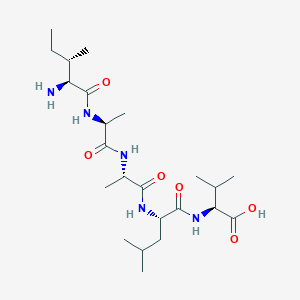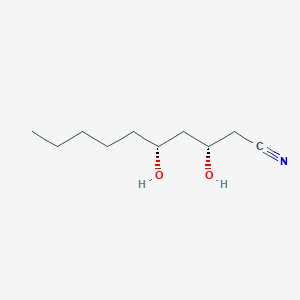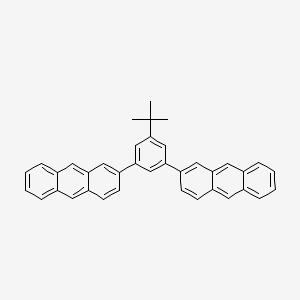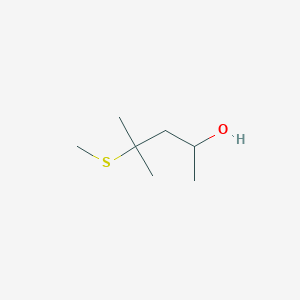![molecular formula C7H15N3O B14225748 (NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine](/img/structure/B14225748.png)
(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes both hydrazine and hydroxylamine functional groups. These functional groups contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine can be achieved through several methods. One common approach involves the acid-catalyzed hydrolysis of nitromethane, which produces hydroxylamine hydrochloride . This intermediate can then be further reacted with appropriate hydrazine derivatives under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic processes. For example, a plasma-electrochemical cascade pathway has been developed to synthesize hydroxylamine from air and water . This method is environmentally friendly and sustainable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrone derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Major products formed from these reactions include oximes, amines, and nitrone derivatives, which have various applications in organic synthesis and industrial processes .
Applications De Recherche Scientifique
(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity. This interaction is often mediated by the hydrazine and hydroxylamine functional groups, which can undergo nucleophilic addition and substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydrazine and hydroxylamine derivatives, such as:
Hydroxylamine: A simpler compound with similar reactivity but fewer functional groups.
Hydrazine: Another related compound with applications in rocket propellants and chemical synthesis.
Oximes: Compounds formed from the reaction of hydroxylamine with aldehydes or ketones.
Uniqueness
The uniqueness of (NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine lies in its dual functional groups, which provide a broader range of reactivity and applications compared to simpler analogs. This makes it a valuable compound in both research and industrial contexts .
Propriétés
Formule moléculaire |
C7H15N3O |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C7H15N3O/c1-5(2)4-7(10-11)6(3)9-8/h5,11H,4,8H2,1-3H3/b9-6+,10-7+ |
Clé InChI |
VKTMHADCDXYNKC-KZZDLZNXSA-N |
SMILES isomérique |
CC(C)C/C(=N\O)/C(=N/N)/C |
SMILES canonique |
CC(C)CC(=NO)C(=NN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14225670.png)
![(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol](/img/structure/B14225676.png)
![2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole](/img/structure/B14225686.png)
![Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14225691.png)


![1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14225709.png)







